

Application Notes and Protocols for Synthesizing M2e Tandem Repeat Constructs

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Compound of Interest

Compound Name: M2e, human

Cat. No.: B13912293

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The ectodomain of the influenza A virus matrix 2 protein (M2e) is a highly conserved sequence, making it a promising target for the development of a universal influenza vaccine. Tandem repeat constructs of the M2e peptide have been shown to enhance immunogenicity. This document provides a detailed protocol for the design, synthesis, expression, purification, and characterization of a His-tagged 4xM2e tandem repeat construct in *Escherichia coli*.

Design and Synthesis of the 4xM2e Gene Construct

The initial step involves designing a synthetic gene encoding four tandem repeats of a consensus M2e peptide. The construct will include a hexahistidine (6xHis) tag at the N-terminus for purification and flexible linkers between the M2e repeats to ensure proper folding and presentation of each epitope.

1.1. Amino Acid Sequence Design: A consensus M2e peptide sequence is used, with serine substitutions for cysteine residues to prevent disulfide bond formation, which can complicate expression and purification.^[1] Flexible glycine-serine linkers ((GGS)_n) are incorporated between the M2e repeats.

- M2e Consensus Sequence (with Cys -> Ser mutation): SLLTEVETPIRNEWGSRSDSSD^[1]
- Linker Sequence: GGS

- Final Amino Acid Sequence (including N-terminal 6xHis tag and thrombin cleavage site):
MGSSHHHHHSSGLVPRGSH-SLLTEVETPIRNEWGSRSDSSD-GGS-
SLLTEVETPIRNEWGSRSDSSD-GGS-SLLTEVETPIRNEWGSRSDSSD-GGS-
SLLTEVETPIRNEWGSRSDSSD

1.2. DNA Sequence Design and Synthesis: The amino acid sequence is reverse-translated into a DNA sequence. Codon usage is optimized for expression in *E. coli* to maximize protein yield. Restriction sites (e.g., NdeI and XhoI) are added to the 5' and 3' ends, respectively, for cloning into a pET expression vector. The final DNA construct can be commercially synthesized and delivered within a cloning vector.

Protocol 1: Gene Synthesis and Plasmid Construction

- Design the DNA sequence:
 - Input the final amino acid sequence into a gene design tool.
 - Select *E. coli* for codon optimization.
 - Add NdeI restriction site (CATATG) at the 5' end, overlapping the start codon.
 - Add XhoI restriction site (CTCGAG) at the 3' end, immediately after the stop codon.
- Order the synthetic gene:
 - Submit the designed DNA sequence to a commercial gene synthesis provider.
 - Request cloning of the synthetic gene into a standard cloning vector (e.g., pUC57) or directly into the pET28a(+) expression vector.
- Plasmid Preparation (if not delivered in pET28a(+)):
 - Transform the received plasmid into a suitable *E. coli* cloning strain (e.g., DH5 α).
 - Culture the transformed cells and perform a plasmid miniprep to isolate the plasmid DNA.
 - Verify the sequence by Sanger sequencing.

- Subcloning into pET28a(+) Expression Vector:
 - Digest both the vector containing the synthetic gene and the pET28a(+) vector with NdeI and XhoI restriction enzymes.
 - Ligate the digested 4xM2e insert into the linearized pET28a(+) vector using T4 DNA ligase.
 - Transform the ligation product into E. coli DH5 α and select for kanamycin-resistant colonies.
 - Confirm the correct insertion by restriction digest and sequencing.

Expression of the 4xM2e-His Construct in E. coli

The pET system is a powerful method for producing high yields of recombinant proteins in E. coli. The 4xM2e gene is under the control of the T7 promoter, and its expression is induced by isopropyl β -D-1-thiogalactopyranoside (IPTG).

Protocol 2: Protein Expression

- Transformation:
 - Transform the pET28a(+)-4xM2e plasmid into a suitable E. coli expression strain, such as BL21(DE3).
 - Plate the transformed cells on an LB agar plate containing 50 μ g/mL kanamycin and incubate overnight at 37°C.
- Starter Culture:
 - Inoculate a single colony into 50 mL of LB broth with 50 μ g/mL kanamycin.
 - Incubate overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture and Induction:
 - Inoculate 1 L of LB broth (with 50 μ g/mL kanamycin) with the overnight starter culture.

- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture for 4-6 hours at 30°C with shaking.
- Cell Harvesting:
 - Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
 - Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of the 4xM2e-His Construct

The N-terminal 6xHis tag allows for efficient purification of the recombinant protein using immobilized metal affinity chromatography (IMAC).

Protocol 3: Protein Purification under Native Conditions

- Cell Lysis:
 - Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
 - Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
 - Sonicate the lysate on ice to reduce viscosity.
 - Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble protein.
- Affinity Chromatography:
 - Equilibrate a Ni-NTA affinity column with Lysis Buffer.
 - Load the cleared lysate onto the column.

- Wash the column with 20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
- Buffer Exchange and Concentration:
 - Identify fractions containing the purified protein using SDS-PAGE.
 - Pool the desired fractions and perform buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
 - Concentrate the protein using a centrifugal filter unit if necessary.
- Quantification and Storage:
 - Determine the protein concentration using a Bradford or BCA assay.
 - Aliquot the purified protein and store at -80°C.

Characterization of the Purified 4xM2e-His Construct

The purity, identity, and integrity of the 4xM2e construct are confirmed by SDS-PAGE and Western blotting. The antigenicity is confirmed by ELISA.

Protocol 4: SDS-PAGE and Western Blot

- SDS-PAGE:
 - Mix protein samples with 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
 - Load samples onto a 15% polyacrylamide gel.
 - Run the gel at 120V until the dye front reaches the bottom.

- Stain the gel with Coomassie Brilliant Blue to visualize protein bands. The expected molecular weight of the 4xM2e-His construct is approximately 12 kDa.
- Western Blot:
 - Transfer the proteins from an unstained SDS-PAGE gel to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody (e.g., anti-His tag antibody or an M2e-specific monoclonal antibody like 14C2) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein using a chemiluminescent substrate.

Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is used to assess the antigenicity of the purified construct by testing its binding to M2e-specific antibodies.

- Plate Coating:
 - Coat a 96-well ELISA plate with the purified 4xM2e-His protein at a concentration of 2-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6).[\[2\]](#) Incubate overnight at 4°C.
- Blocking:
 - Wash the plate three times with PBST (PBS with 0.05% Tween-20).
 - Block the wells with 5% non-fat milk in PBST for 1 hour at 37°C.[\[2\]](#)
- Primary Antibody Incubation:
 - Wash the plate as before.

- Add serial dilutions of an M2e-specific monoclonal antibody (or serum from an immunized animal) to the wells. Incubate for 1.5-2 hours at 37°C.[3]
- Secondary Antibody Incubation:
 - Wash the plate.
 - Add an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.
- Detection:
 - Wash the plate.
 - Add TMB substrate and incubate in the dark for 15-30 minutes.
 - Stop the reaction with 2M H₂SO₄ and read the absorbance at 450 nm.

Data Presentation

Quantitative data from the synthesis and characterization of the 4xM2e construct should be summarized for clarity.

Table 1: Summary of 4xM2e-His Protein Production and Purity

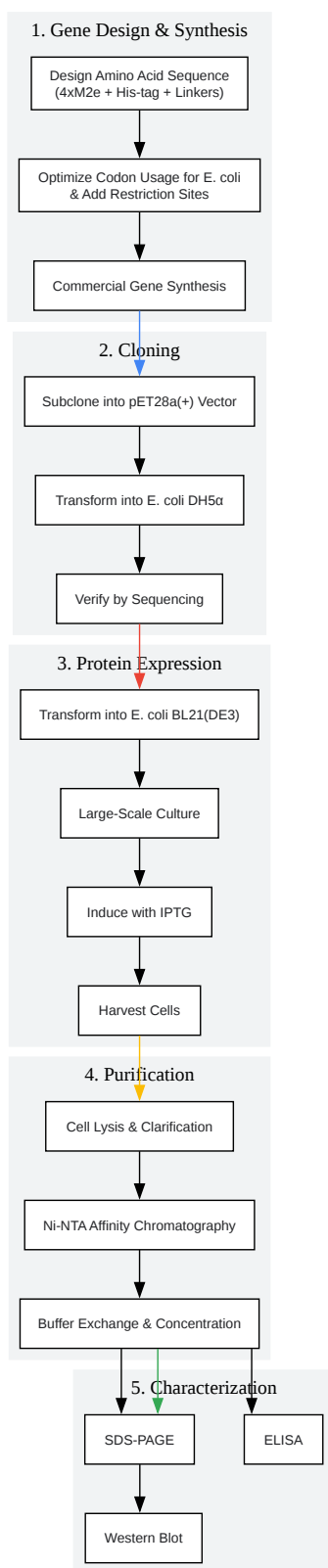
Parameter	Result	Method
Expression System	E. coli BL21(DE3)	-
Culture Volume	1 L	-
Wet Cell Weight	~5 g	-
Total Protein Yield	~20 mg	BCA Assay
Purity	>95%	Densitometry of Coomassie-stained SDS-PAGE
Final Concentration	1 mg/mL	BCA Assay

Table 2: Antigenicity of 4xM2e-His by ELISA

Antibody	Dilution	OD 450nm (Mean ± SD)
Anti-M2e mAb (14C2)	1:1,000	2.5 ± 0.15
1:10,000	1.2 ± 0.08	
1:100,000	0.4 ± 0.05	
Negative Control Serum	1:1,000	0.1 ± 0.02

Visualizations

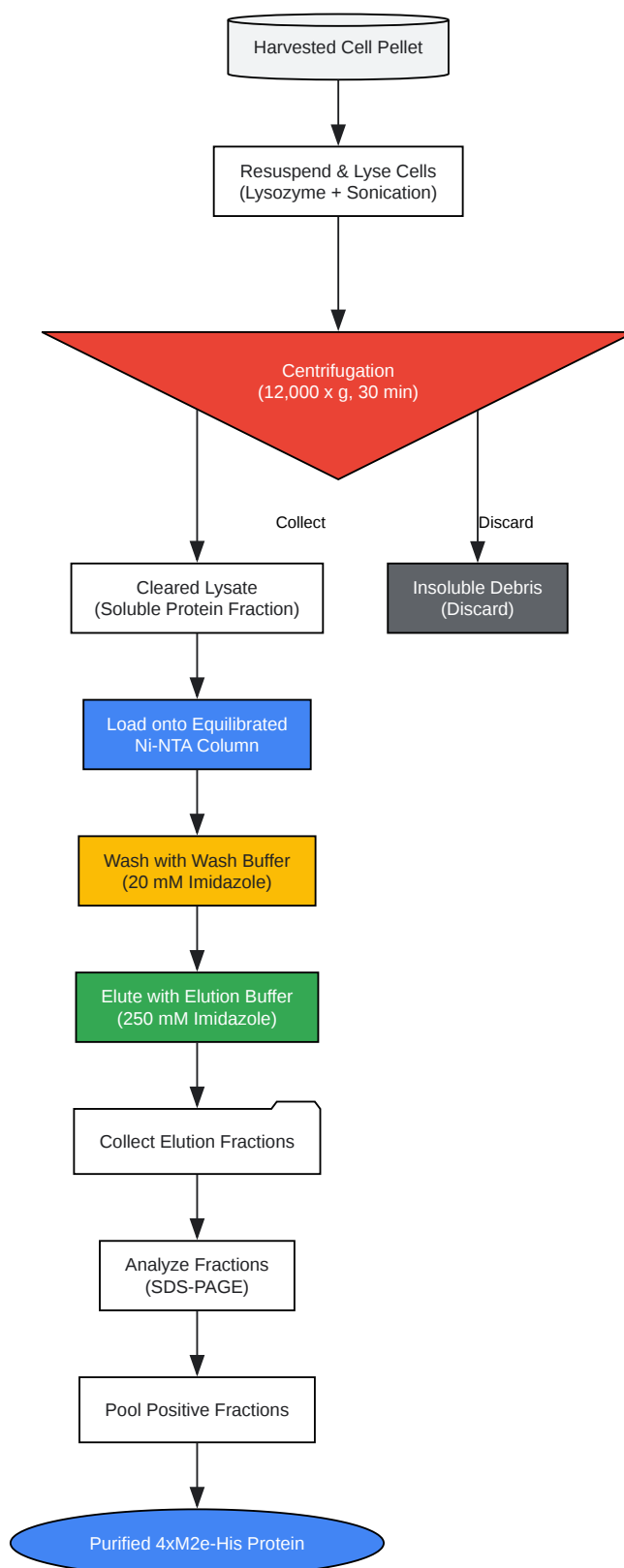
Workflow for Synthesis of M2e Tandem Repeat Constructs



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Caption: Overall workflow from gene design to protein characterization.

Purification Workflow for His-tagged 4xM2e

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Caption: Step-by-step workflow for the purification of 4xM2e-His.

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